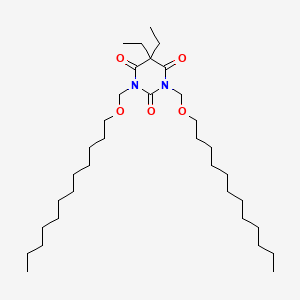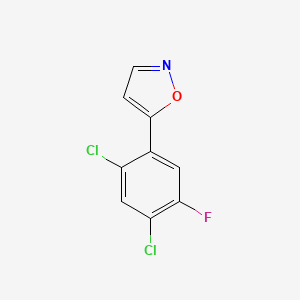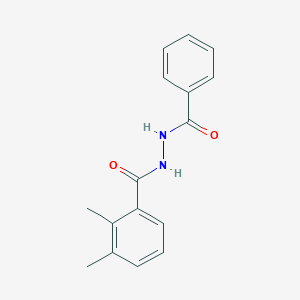
5-methoxy-1-(piperazin-1-ylmethyl)-3,4-dihydro-1H-isochromene-6-carbonitrile
Übersicht
Beschreibung
5-methoxy-1-(piperazin-1-ylmethyl)-3,4-dihydro-1H-isochromene-6-carbonitrile is a complex organic compound that features a piperazine ring, an isochromene moiety, and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1-(piperazin-1-ylmethyl)-3,4-dihydro-1H-isochromene-6-carbonitrile typically involves multiple steps, starting with the preparation of the isochromene core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions. The piperazine moiety is then introduced via nucleophilic substitution or coupling reactions, often using palladium-catalyzed cross-coupling methods .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
5-methoxy-1-(piperazin-1-ylmethyl)-3,4-dihydro-1H-isochromene-6-carbonitrile can undergo a variety of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Various nucleophiles, often under basic conditions
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of various substituted piperazine derivatives
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 5-methoxy-1-(piperazin-1-ylmethyl)-3,4-dihydro-1H-isochromene-6-carbonitrile is not fully understood, but it is believed to interact with specific molecular targets in the body. The piperazine ring may interact with neurotransmitter receptors, while the isochromene moiety could modulate enzyme activity . Further research is needed to elucidate the exact pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(piperazin-1-ylmethyl)-3,4-dihydro-1H-isochromene-6-carbonitrile
- 5-(methyloxy)-1-(piperazin-1-ylmethyl)-3,4-dihydro-1H-isochromene-6-carboxamide
- 5-(methyloxy)-1-(piperidin-1-ylmethyl)-3,4-dihydro-1H-isochromene-6-carbonitrile
Uniqueness
5-methoxy-1-(piperazin-1-ylmethyl)-3,4-dihydro-1H-isochromene-6-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C16H21N3O2 |
|---|---|
Molekulargewicht |
287.36 g/mol |
IUPAC-Name |
5-methoxy-1-(piperazin-1-ylmethyl)-3,4-dihydro-1H-isochromene-6-carbonitrile |
InChI |
InChI=1S/C16H21N3O2/c1-20-16-12(10-17)2-3-13-14(16)4-9-21-15(13)11-19-7-5-18-6-8-19/h2-3,15,18H,4-9,11H2,1H3 |
InChI-Schlüssel |
AHJKNXFDYLVSEW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC2=C1CCOC2CN3CCNCC3)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[(2-methoxyethyl)sulfanyl]benzoate](/img/structure/B8712343.png)






![5-(Tert-butoxy)-2-isopropoxybenzo[d]thiazole-7-carbaldehyde](/img/structure/B8712406.png)

![5-[(2-Chloroethyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B8712435.png)
![1,1-Dimethylethyl [2-amino-2-(1-naphthalenyl)ethyl]carbamate](/img/structure/B8712439.png)


